2-(Difluoromethylthio)benzoyl chloride
Overview
Description
2-(Difluoromethylthio)benzoyl chloride is a chemical compound with the molecular formula C8H5ClF2OS. It is a white crystalline solid commonly used in organic synthesis and pharmaceutical research . This compound is part of the carbonyl chlorides category and has a molecular weight of 222.64 g/mol .
Mechanism of Action
Target of Action
It’s known that this compound is used in difluoromethylation processes . Difluoromethylation is a chemical reaction that introduces a CF2H group into a molecule, and it’s often used to modify the properties of pharmaceuticals and other biologically active compounds .
Mode of Action
The mode of action of 2-(Difluoromethylthio)benzoyl chloride involves the formation of a bond between the CF2H group and another atom in a molecule . This can occur with various types of atoms, including carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . The process can be facilitated by metal-based methods, which can transfer the CF2H group to carbon sites .
Biochemical Pathways
The introduction of a cf2h group into a molecule can significantly alter its properties and behavior, potentially affecting various biochemical pathways .
Result of Action
The introduction of a CF2H group into a molecule can significantly alter its properties, potentially enhancing its biological activity or altering its interaction with biological targets . This can lead to changes at the molecular and cellular level, although the specific effects would depend on the nature of the molecule being modified .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the difluoromethylation process can be affected by the presence of other substances, the temperature, and the pH of the environment . .
Biochemical Analysis
Biochemical Properties
2-(Difluoromethylthio)benzoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming corresponding amides and esters. These reactions are crucial in the synthesis of pharmaceutical compounds. The compound’s interaction with enzymes like acetyltransferases can lead to the formation of acetylated products, which are essential in metabolic pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways, leading to altered gene expression and metabolic flux. This inhibition can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetyltransferases, resulting in decreased acetylation of target proteins. This inhibition can affect various cellular processes, including gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. This localization can influence the compound’s activity and function, as well as its overall efficacy in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of benzoyl chloride with difluoromethylthiolating agents under controlled conditions . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for 2-(Difluoromethylthio)benzoyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield . The use of advanced difluoromethylthiolating reagents and catalysts can enhance the efficiency and selectivity of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethylthio)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioethers.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiols are the primary products of reduction reactions.
Scientific Research Applications
2-(Difluoromethylthio)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for synthesizing more complex molecules.
Pharmaceutical Research: The compound is employed in the development of new drugs and active pharmaceutical ingredients.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the difluoromethylthio group, making it less reactive in certain transformations.
2-(Trifluoromethylthio)benzoyl Chloride: Contains an additional fluorine atom, which can alter its reactivity and selectivity.
2-(Methylthio)benzoyl Chloride: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
2-(Difluoromethylthio)benzoyl chloride is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDOHIKAMXAESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)SC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378921 | |
Record name | 2-(Difluoromethylthio)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79676-60-1 | |
Record name | 2-(Difluoromethylthio)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79676-60-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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